Mannitol

Description

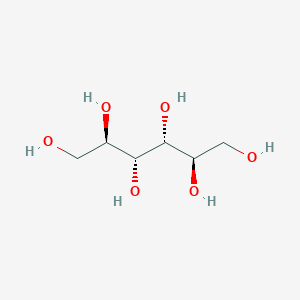

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023235, DTXSID30858955 | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 300 °F (NTP, 1992) | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |

CAS No. |

69-65-8, 87-78-5 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mannitol Biosynthesis and Biotechnological Production Methodologies

Biotechnological Production Strategies for Mannitol (B672)

Biotechnological production of this compound has gained considerable interest as an alternative to chemical synthesis and plant extraction, primarily due to its advantages in terms of purity, yield, and sustainability sci-hub.senih.govresearchgate.net. Various microorganisms, including lactic acid bacteria (LAB), yeasts, and filamentous fungi, possess the inherent capability for this compound production through fermentation techniques sci-hub.seresearchgate.net.

Fermentation Engineering: Many homo- and heterofermentative lactic acid bacteria are known to produce this compound. Heterofermentative LAB, in particular, are highly efficient, converting fructose (B13574) to this compound with nearly 100% yields from a mixture of glucose and fructose (typically 1:2 ratio) researchgate.netnih.gov. In this process, glucose is converted to lactic acid and acetic acid, while fructose is specifically reduced to this compound researchgate.netnih.gov. High concentrations of this compound, up to 180 g/L, have been achieved through optimized fermentation conditions researchgate.netnih.gov.

Enzyme Technology: As discussed in Section 2.1.5, direct enzymatic reduction of fructose using this compound dehydrogenase (MDH) with cofactor regeneration systems (e.g., MDH/FDH system) is a prominent biotechnological strategy researchgate.netmdpi.comscispace.commdpi.com. This method offers high selectivity and can produce pure D-mannitol researchgate.net.

Metabolic Engineering: This approach involves genetically modifying microorganisms to enhance this compound production or introduce the pathway into non-native producers. For example, engineering Lactococcus lactis by overexpressing the Lactobacillus plantarum mtlD gene (encoding M1PDH) can improve this compound production wur.nl. Similarly, introducing a two-step this compound biosynthesis pathway (Mtld and M1Pase) into cyanobacteria like Synechococcus elongatus PCC 7942 allows the conversion of fructose-6-phosphate (B1210287) to this compound, with reported concentrations between 0.1 and 1.1 g/L frontiersin.org. The use of algal fusion proteins in E. coli and Synechococcus for one-step this compound production also exemplifies metabolic engineering acs.org.

Protein Engineering: This involves modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or stability for this compound production. While not explicitly detailed with specific examples in the provided text, it is listed as a key biotechnological strategy sci-hub.senih.gov.

Biotechnological production methods offer milder reaction conditions and generate less waste compared to traditional chemical synthesis, which often involves high temperatures and pressures with chemical catalysts like Raney nickel, leading to racemic mixtures of this compound and sorbitol sci-hub.senih.gov.

Physiological and Biochemical Roles of Mannitol in Diverse Organisms

Mannitol (B672) in Plant Physiology

Role in Carbon Storage and Translocation of Photoassimilates

This compound serves as an important carbon storage compound and a phloem-translocated photoassimilate in many plant species, including celery and olive nih.govashs.orgashs.orgekb.eg. In celery, this compound can constitute up to 50% of the total phloem-translocated photoassimilates, with the remainder largely being sucrose (B13894) ashs.orgashs.orgtandfonline.com. This dual translocation strategy provides an advantage, especially under stress, as this compound can be accumulated as an osmoprotectant while sucrose remains available for growth and assimilation ashs.org. The biosynthesis of this compound from photosynthetic intermediates, such as fructose-6-phosphate (B1210287) and mannose-6-phosphate, effectively extends the carbon reduction reactions of photosynthesis into the cytosol, allowing for additional capture of photochemical energy nih.govashs.orgfrontiersin.orgoup.com. This compound also acts as a store of reducing power, managing coenzymes and controlling cytoplasmic pH nih.govfrontiersin.org.

Mechanisms of Osmoregulation and Osmoprotection under Environmental Stress

This compound is a crucial osmolyte that accumulates in plants in response to various environmental stresses, such as salt, drought, and freezing nih.govresearchgate.netashs.orgashs.orgfrontiersin.orgcabidigitallibrary.orgnih.govcabidigitallibrary.org. Under osmotic stress, this compound accumulation is partly due to a reduction in its catabolism in green tissues nih.gov. It functions by increasing the intracellular concentration to restore the osmotic potential of the cytoplasm, thereby driving water uptake and maintaining cell turgor vliz.bemdpi.comekb.egoup.com. This accumulation helps plants counteract osmotic imbalances caused by low water potential or high ionic strength oup.com. For example, in Olea europaea (olive), this compound acts as an antioxidant osmoprotectant against oxidative stress induced by salt, drought, and even solar irradiance nih.gov. Studies on celery (Apium graveolens L.) have shown that it exhibits significant tolerance to salinity, which is linked to its ability to accumulate this compound in response to salt and osmostress ashs.org.

Function as a Compatible Solute in Cellular Homeostasis

As a compatible solute, this compound accumulates in the cytosol of plant cells without interfering with metabolic processes, even at high concentrations nih.govnih.govresearchgate.netashs.orgashs.orgcabidigitallibrary.orgresearchgate.net. This property is vital for maintaining cellular homeostasis under stressful conditions researchgate.net. This compound helps stabilize the structure of lipids and membrane proteins, and it can mimic the structure of water around macromolecules, thus maintaining an artificial sphere of "hydration" and preventing the inactivation of metabolic processes mdpi.comashs.orgekb.egoup.comresearchgate.net.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging in Plant Defense

This compound is a powerful antioxidant and an effective scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (OH•) nih.govmdpi.comresearchgate.netekb.egtandfonline.comfrontiersin.orgcabidigitallibrary.orgresearchgate.netmdpi.comasm.orgnih.gov. ROS, such as superoxide (B77818) (•O2−) and hydrogen peroxide (H2O2), are generated in plants as part of defense responses but can also cause oxidative damage frontiersin.orgnih.gov. This compound helps protect oxidation-sensitive cellular structures and prevents metabolic damage by neutralizing these harmful radicals nih.govresearchgate.netoup.comresearchgate.net. This role is particularly important under conditions of oxidative stress associated with water stress nih.gov.

Involvement in Plant-Pathogen Interactions and Host Response Modulation

This compound plays a dual role in plant-pathogen interactions. Many phytopathogenic fungi produce and secrete this compound to suppress ROS-mediated plant defense responses nih.govresearchgate.netfrontiersin.orgnih.govusda.govnih.govresearchgate.net. By quenching ROS, fungal this compound can circumvent the plant's oxidative burst, which is a key component of its immune response nih.govfrontiersin.orgnih.govusda.govnih.gov. In response, plants have evolved a counter-defense mechanism: they induce the expression and secretion of this compound dehydrogenase (MTD) in the apoplast nih.govfrontiersin.orgusda.govnih.govresearchgate.net. MTD catabolizes the fungal-secreted this compound, thereby protecting the plant's ROS-mediated defenses and allowing them to proceed nih.govnih.govusda.govnih.govresearchgate.net. This interplay highlights this compound's critical role in the biochemical arms race between plants and pathogens nih.govusda.gov.

This compound in Microbial Physiology (Fungi, Bacteria, Algae, Yeasts)

This compound is widely found in various microorganisms, where it performs diverse physiological functions, including carbon storage, osmoregulation, redox balancing, and contributing to virulence nih.govfrontiersin.orgvliz.bemdpi.comresearchgate.netasm.org.

Fungi: this compound is especially prevalent in filamentous fungi, where it serves as a carbohydrate reserve and provides protection against osmotic and oxidative stress mdpi.comresearchgate.netnih.govasm.org. It is also involved in the recycling of reductants, such as NADPH, through the "this compound cycle" nih.govnih.govfrontiersin.orgnih.gov. Some phytopathogenic fungi, like Alternaria alternata and Cryptococcus neoformans, produce and secrete this compound as a virulence factor to detoxify host-generated ROS, thereby enhancing their pathogenicity nih.govfrontiersin.orgnih.govusda.govresearchgate.netnih.govnih.gov. For instance, C. neoformans increases its capsule size in response to this compound, which is a major virulence factor nih.gov. This compound-deficient mutants of C. neoformans show reduced pathogenicity and oxidative stress tolerance nih.gov.

Bacteria: In bacteria, this compound serves as an important carbon source asm.orgnih.govbrainly.comresearchgate.net. It can be taken up by the this compound-specific phosphoenolpyruvate/carbohydrate phosphotransferase system (PTS) and then metabolized through this compound-1-phosphate dehydrogenase (M1PDH) into fructose-6-phosphate, which enters glycolysis asm.orgnih.gov. This compound also plays a role in bacterial stress tolerance, acting as a compatible solute and influencing cellular redox and osmotic potential nih.govnih.govfrontiersin.orgresearchgate.net. For example, in Staphylococcus aureus, M1PDH is crucial for maintaining intracellular this compound levels, which are linked to pH, high-salt, and oxidative stress tolerance, as well as virulence nih.gov. In Burkholderia multivorans, growth on this compound-rich media elicits a significant transcriptional response, upregulating several putative virulence factors and enhancing motility, biofilm formation, and epithelial cell invasion microbiologyresearch.org. This compound has also been shown to enhance the sensitivity of persister bacteria in Pseudomonas aeruginosa biofilms to antibiotics by generating a proton-motive force bohrium.com.

Algae: this compound is a major photosynthetic product in many algae, particularly brown and prasinophycean algae, where it can constitute up to 30% of the dry weight vliz.beasm.org. It functions as a compatible solute, contributing to osmoregulation, carbon storage, and regeneration of reducing power vliz.beresearchgate.netasm.org. The metabolism of this compound in algae involves this compound-1-phosphate dehydrogenase (M1PDH) and this compound-1-phosphatase (M1Pase) for synthesis, and this compound-2-dehydrogenase (M2DH) and hexokinase for catabolism vliz.beasm.org.

Yeasts: this compound is present in yeasts and plays important roles in stress tolerance, including heat and oxidative stress nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt. It can act as a compatible solute, helping to maintain cell viability under harsh conditions frontiersin.orgnih.gov. Studies on Candida magnoliae highlight this compound dehydrogenase (MDH) as a key enzyme in this compound biosynthesis nih.gov. In Starmerella bombicola, this compound production may serve as a thermoprotector and contribute to redox homeostasis, potentially stabilizing the plasma membrane's lipid bilayer ulisboa.pt. Exogenous application of this compound can improve the stress tolerance and biocontrol efficacy of antagonistic yeasts like Debaryomyces hansenii frontiersin.org.

Table 1:

| Organism Group | Role in Carbon Storage & Translocation | Osmoregulation & Osmoprotection | Compatible Solute Function | Antioxidant & ROS Scavenging | Plant-Pathogen/Virulence Interaction |

|---|---|---|---|---|---|

| Plants | Major phloem-translocated photoassimilate; carbon and reducing power storage nih.govashs.orgashs.orgekb.eg | Accumulates under salt, drought, freezing stress; maintains turgor nih.govashs.orgashs.orgfrontiersin.orgcabidigitallibrary.orgnih.govcabidigitallibrary.orgoup.com | Accumulates in cytosol without interfering with metabolism; stabilizes cellular structures nih.govnih.govresearchgate.netashs.orgashs.orgcabidigitallibrary.orgresearchgate.netresearchgate.net | Potent scavenger of hydroxyl radicals; protects against oxidative damage nih.govmdpi.comresearchgate.netekb.egtandfonline.comfrontiersin.orgcabidigitallibrary.orgresearchgate.netmdpi.comasm.orgnih.gov | Plant counter-defense by MTD against fungal-secreted this compound nih.govfrontiersin.orgnih.govusda.govnih.govresearchgate.net |

| Fungi | Carbohydrate reserve; provides reducing power mdpi.comfrontiersin.orgresearchgate.netnih.govasm.org | Protects against osmotic and oxidative stress mdpi.comresearchgate.netnih.govasm.org | Compatible osmolyte nih.govmdpi.comresearchgate.netnih.govasm.org | Scavenges ROS; protects against oxidative killing nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govasm.orgnih.gov | Secreted by pathogens to suppress host ROS defenses; virulence factor (e.g., C. neoformans) nih.govresearchgate.netfrontiersin.orgnih.govusda.govnih.govresearchgate.netnih.govnih.gov |

| Bacteria | Important carbon source asm.orgnih.govbrainly.comresearchgate.net | Contributes to stress tolerance (pH, salt, oxidative) nih.govnih.govfrontiersin.orgresearchgate.net | Compatible solute nih.govnih.govfrontiersin.orgresearchgate.net | Influences cellular redox potential; defense against ROS nih.govfrontiersin.org | Virulence factor (e.g., S. aureus, B. multivorans); enhances antibiotic sensitivity nih.govmicrobiologyresearch.orgbohrium.com |

| Algae | Major photosynthetic product; carbon storage vliz.beasm.org | Compatible solute; osmoregulation vliz.beresearchgate.netasm.org | Compatible solute vliz.beresearchgate.netasm.org | Scavenging of active oxygen species vliz.beresearchgate.netasm.org | N/A |

| Yeasts | Carbon storage nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt | Stress tolerance (heat, oxidative, salt); thermoprotector nih.govfrontiersin.orgmdpi.comnih.govasm.orgulisboa.pt | Compatible solute nih.govfrontiersin.orgmdpi.comnih.gov | Antioxidant function frontiersin.orgnih.govasm.orgsciopen.com | Biocontrol efficacy modulation frontiersin.org |

Carbohydrate Reserve and Energy Storage Functions in Microorganisms

This compound serves as a crucial carbohydrate reserve and energy storage compound in a wide array of microorganisms. In fungi, it is one of the most abundant soluble carbohydrates, found extensively in spores, fruiting bodies, and mycelia, sometimes constituting up to 10-15% of their dry weight wikipedia.orgwikipedia.orgnih.govnih.gov. This polyol functions as a significant storage sugar, readily available for metabolic needs wikipedia.orgnih.govfishersci.sethegoodscentscompany.comscribd.comfishersci.ca.

For instance, this compound is essential for spore germination, particularly under starvation conditions, as observed in various Aspergillus species wikipedia.orgfishersci.sescribd.com. It is rapidly metabolized during the initial stages of germination, suggesting its role in providing immediate carbon and energy nih.govscribd.com. In the avian parasite Eimeria tenella, this compound acts as an endogenous carbon and energy source, facilitating the sporulation of oocysts outside the host nih.govwikipedia.org. Similarly, in cultivated mushrooms like Agaricus bisporus, this compound can be the primary source of carbon and energy after harvest, contributing up to 50% of the dry weight nih.gov.

Beyond fungi, certain bacteria also utilize this compound for energy storage. Heterofermentative lactic acid bacteria (LAB), for example, are efficient producers of this compound through fermentation, converting fructose (B13574) (PubChem CID: 5984) into this compound mpg.defishersci.ca. In Staphylococcus aureus, intracellular this compound is a product of glucose metabolism, highlighting its role in the organism's metabolic reserves fishersci.no.

Role in Osmotic Stress Response and Compatible Solute Activities in Microbial Cells

This compound is widely recognized as a compatible solute, playing a vital role in protecting microorganisms against various environmental stresses, particularly osmotic stress nih.govthegoodscentscompany.comfishersci.nonih.gov. Its accumulation is a common microbial response to conditions such as high salinity and water stress wikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov.

Many fungal species enhance their stress resistance by accumulating this compound wikipedia.orgnih.gov. Research on Aspergillus niger conidiospores demonstrates that this compound is essential for safeguarding cells against damage caused by extreme conditions, including high temperatures, oxidative stress, freezing, and lyophilization nih.gov. The ability of this compound to provide this protection is further supported by studies where supplying this compound externally during sporulation restored the stress tolerance of A. niger mutants nih.gov.

In yeasts, the accumulation of this compound has been shown to improve stress tolerance. For instance, transgenic Saccharomyces cerevisiae mutants engineered to accumulate this compound exhibited increased resistance to salt stress, suggesting that this compound can effectively substitute for glycerol (B35011) as a compatible solute under osmotic pressure wikipedia.orgnih.gov. Furthermore, this compound's ability to stabilize the lipid bilayer of the plasma membrane, akin to trehalose, contributes to its thermoprotective properties in certain yeasts like Starmerella bombicola, where intracellular this compound levels increase at higher temperatures fishersci.ca.

In pathogenic bacteria such as Staphylococcus aureus, this compound plays a crucial role in defense against reactive oxygen species (ROS) stress encountered within the host environment fishersci.no.

Contributions to NADPH Regeneration and Redox Homeostasis via the this compound Cycle

This compound significantly contributes to cellular redox homeostasis by acting as a source of reducing power and managing coenzymes wikipedia.orgwikipedia.orgnih.gov. The concept of a "this compound cycle" was initially proposed to explain its role in regenerating NADPH (PubChem CID: 5885) wikipedia.orgscribd.comfishersci.canih.govmpg.de. This proposed cycle involves a series of enzymatic reactions that interconvert fructose (PubChem CID: 5984) and this compound.

The key enzymes implicated in this cycle include this compound-1-phosphate 5-dehydrogenase (MPD; EC 1.1.1.17) (PubChem CID: 130418), this compound-1-phosphate phosphatase (MPP; EC 3.1.3.22), this compound dehydrogenase (MTD; EC 1.1.1.138 or EC 1.1.1.67), and hexokinase wikipedia.orgscribd.comfishersci.campg.de. The theoretical net reaction of one turn of this cycle is: NADH (PubChem CID: 439153) + NADP + ATP → NAD + NADPH + ADP + Pi fishersci.campg.de.

However, the existence of a complete, universally operating cyclical this compound pathway primarily for NADPH regeneration has been questioned in several fungal species, including Stagonospora nodorum, Aspergillus niger, and Alternaria alternata wikipedia.orgscribd.comfishersci.canih.gov. Studies indicate that this compound synthesis and degradation might be spatially separated or that the pathway's primary role is not solely NADPH regeneration scribd.com. For example, in some yeasts like Starmerella bombicola, this compound production directly converts fructose to this compound, regenerating NADP via an NADPH-dependent this compound dehydrogenase, and these organisms may lack the enzymes for the alternative pathway involving fructose-6-phosphate (PubChem CID: 69507) to this compound-1-phosphate fishersci.cametabolomicsworkbench.org.

A crucial aspect of this compound's role in redox homeostasis is its potent ability to quench reactive oxygen species (ROS). This compound has been demonstrated to scavenge ROS both in vivo and in vitro across various organisms, including fungi wikipedia.orgwikipedia.orgnih.govfishersci.sethegoodscentscompany.comwikipedia.orgfishersci.nonih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. This antioxidant property is vital for protecting microbial cells from oxidative damage and maintaining cellular balance. In Staphylococcus aureus, this compound acts as a powerful scavenger for hydroxyl radicals, contributing to the pathogen's defense against host-generated oxidative stress fishersci.no.

Influence on Microbial Morphogenesis and Conidiation

This compound plays a significant role in the morphogenesis and conidiation processes of various microorganisms, particularly fungi wikipedia.orgnih.gov. Its presence and metabolism are intrinsically linked to developmental stages and the formation of specialized structures.

In Stagonospora nodorum, this compound is essential for vegetative sporulation, both in planta and in vitro wikipedia.orgwikipedia.org. Mutant strains that are unable to metabolize this compound show a suspension of asexual sporulation when grown on media lacking the polyol wikipedia.org. This highlights this compound's direct involvement in the reproductive development of these fungi.

A notable example is the cereal pathogen Gibberella zeae, where high concentrations of this compound induce the conversion of normal conidia into chlamydospore-like structures (CLS) wikipedia.orgnih.govmetabolomicsworkbench.orguni.lu. These CLS exhibit enhanced tolerance to harsh environmental stresses, including heat, drought, and UV radiation, indicating a protective role for this compound in fungal survival strategies wikipedia.orgnih.govmetabolomicsworkbench.orguni.lu. This compound has also been found to regulate sexual development and conidial resistance in Aspergillus fischeri nih.govuni.lu.

Furthermore, this compound accumulation in Alternaria brassicicola coincides with the emergence of conidiophores, suggesting its necessity for spore survival or germination wikipedia.org. In Aspergillus niger and Aspergillus oryzae, this compound accumulates in conidiospores and is rapidly utilized during the initial stages of germination, further supporting its role in the development and viability of spores nih.govscribd.com.

In the context of fungal pathogenicity, this compound-dependent mitochondrial complex I activity has been shown to be critical for hyphal growth and biofilm formation in Candida albicans, demonstrating its influence on key morphological transitions relevant to host colonization mitoproteome.org.

This compound's Role in Microbial Pathogenicity and Host Interaction Strategies

This compound plays a pivotal role in the pathogenicity and host interaction strategies of various microbial pathogens, enabling them to survive and thrive within host environments. The production and secretion of this compound are often critical for the virulence of numerous fungal pathogens affecting both animals and plants wikipedia.orgwikipedia.orgnih.govfishersci.sewikipedia.org.

A primary mechanism by which phytopathogenic fungi utilize this compound is to suppress reactive oxygen species (ROS)-mediated plant defenses wikipedia.orgwikipedia.orgnih.govnih.govmetabolomicsworkbench.org. For example, Alternaria alternata, a tobacco pathogen, secretes this compound in response to host leaf extracts, effectively quenching ROS generated by the plant's defense mechanisms nih.govfishersci.sewikipedia.orgnih.gov. Similarly, the necrotrophic fungus Botrytis cinerea employs this compound to counteract ROS toxicity induced during the hypersensitive response (HR) in plants, allowing it to colonize necrotized host tissue wikipedia.org.

In animal pathogens, Cryptococcus neoformans secretes substantial amounts of this compound during infection wikipedia.orgwikipedia.org. Mutants of C. neoformans that produce low levels of this compound exhibit reduced pathogenicity and diminished tolerance to oxidative stress, as this compound protects them against oxidative killing by host phagocytic cells wikipedia.orgwikipedia.orgnih.govfishersci.sewikipedia.org. Another example is the tomato fungal pathogen Cladosporium fulvum, where virulent strains produce and secrete this compound, while mutants incapable of this compound production are non-pathogenic wikipedia.orgnih.gov.

Host organisms have evolved countermeasures against pathogen-secreted this compound. Plants, for instance, can produce this compound dehydrogenase (MTD) to catabolize fungal this compound, thereby restoring their ROS-mediated defenses wikipedia.orgnih.govwikipedia.orgnih.govnih.govmetabolomicsworkbench.org. Transgenic plants engineered to express MTD have shown enhanced resistance to pathogenic Alternaria species, underscoring the importance of this host defense mechanism wikipedia.orgnih.govnih.gov.

Beyond fungi, this compound also contributes to bacterial pathogenicity. In Staphylococcus aureus, this compound-1-phosphate dehydrogenase (M1PDH) is linked to virulence and defense against host ROS stress fishersci.no. A knockout strain lacking functional M1PDH demonstrated reduced stress tolerance and virulence, suggesting that this compound metabolism is crucial for the pathogen's ability to cope with host-imposed stresses fishersci.no. Furthermore, this compound has been shown to enhance the sensitivity of Pseudomonas aeruginosa biofilms to antibiotics by preventing the formation of persister cells signalchemdx.com.

In insect-pathogenic fungi, such as Ophiocordyceps sinensis, this compound plays a critical role in mediating fungal infection and the mummification of insect larvae, potentially by promoting pseudohypha development and enhancing virulence uni.lu.

Compound Names and PubChem CIDs

Advanced Research on Mannitol S Fundamental Action Mechanisms Non Clinical Focus

Elucidation of Osmotic Gradient Phenomena and Associated Fluid Dynamics at the Cellular and Tissue Levels

Mannitol's primary mechanism of action is rooted in its ability to create an osmotic gradient. drugbank.compatsnap.comnih.gov As a metabolically inert sugar alcohol, when introduced into the bloodstream, it increases the osmolality of the plasma. drugbank.comderangedphysiology.com This elevated plasma osmolality creates a differential pressure across semipermeable membranes, such as the blood-brain barrier and cell membranes. uspharmacist.comnih.gov

At the cellular level, this osmotic gradient drives the movement of water from the intracellular and interstitial compartments into the intravascular space. nih.govyoutube.comthieme-connect.com This fluid shift effectively dehydrates tissues. nih.gov In the context of the brain, this leads to a reduction in brain tissue volume and, consequently, a decrease in intracranial pressure (ICP). drugbank.comnih.govnih.govsemanticscholar.org Studies have shown that This compound (B672) can decrease brain tissue water content and cerebrospinal fluid (CSF) volume, contributing to the reduction in ICP. nih.govsemanticscholar.org

Key Research Findings on this compound's Osmotic Effects:

| Finding | Implication |

| This compound elevates blood plasma osmolality. drugbank.com | Creates an osmotic gradient, drawing water from tissues. nih.gov |

| Reduces brain tissue water content. nih.gov | Decreases intracranial pressure. semanticscholar.org |

| Decreases cerebrospinal fluid (CSF) volume. nih.gov | Contributes to the reduction of intracranial pressure. |

| Initially expands plasma volume. youtube.com | Can transiently affect hemodynamics. |

| Acts as an osmotic diuretic in the kidneys. patsnap.compatsnap.com | Promotes excretion of water and helps maintain the osmotic gradient. |

Research on this compound's Influence on Fluid Viscosity and Microcirculatory Dynamics

Beyond its osmotic effects, this compound has been shown to influence blood rheology, specifically by reducing blood viscosity. northwestern.edunih.govnih.gov This hemorheological effect is thought to contribute to its therapeutic actions by improving microcirculatory dynamics. northwestern.edunih.govnih.gov

Studies have demonstrated that the administration of this compound leads to a decrease in whole-blood viscosity. northwestern.edunih.gov This reduction in viscosity is attributed to a decrease in hematocrit and an increase in erythrocyte (red blood cell) deformability. northwestern.edunih.gov The enhanced deformability of red blood cells allows them to navigate more easily through the narrow capillaries of the microcirculation, thereby improving tissue perfusion and oxygenation. thelaymedicalman.comnorthwestern.edunih.gov

Observed Effects of this compound on Blood Properties:

| Parameter | Effect |

| Whole-blood viscosity | Decreased northwestern.edunih.gov |

| Hematocrit | Decreased northwestern.edu |

| Erythrocyte deformability | Increased northwestern.edunih.gov |

| Cerebral blood flow | Enhanced due to reduced viscosity nih.gov |

Investigation of Free Radical Scavenging Pathways and Oxidative Stress Mitigation by this compound

This compound has been identified as an effective scavenger of free radicals, particularly hydroxyl radicals (•OH), which are highly reactive and can cause significant oxidative damage to biological molecules. nih.govtandfonline.comnih.govsemanticscholar.orgoup.com This antioxidant property is considered a secondary mechanism that contributes to its protective effects in various conditions associated with oxidative stress. patsnap.commdpi.com

Research has shown that this compound can directly interact with and neutralize hydroxyl radicals. tandfonline.com This scavenging activity helps to protect cells and tissues from the damaging effects of oxidative stress. nih.govnih.govsemanticscholar.orgoup.com For instance, in plant chloroplasts, this compound has been shown to protect thiol-regulated enzymes from inactivation by hydroxyl radicals. nih.govnih.gov Studies have also demonstrated that this compound can protect hyaluronic acid from degradation by reactive oxygen species (ROS), suggesting its potential to preserve the integrity of biological macromolecules. nih.govnih.gov

The mechanism of hydroxyl radical scavenging by this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it. aip.org While this compound is an effective scavenger of hydroxyl radicals, its activity against other reactive oxygen species, such as superoxide (B77818) radicals, appears to be less significant. roquette.com The antioxidant properties of this compound are believed to contribute to its organ-protective effects, although the relative importance of this mechanism compared to its osmotic effects is still a subject of investigation. mdpi.com

This compound's Antioxidant Activity Profile:

| Reactive Oxygen Species | Scavenging Efficacy |

| Hydroxyl Radical (•OH) | High nih.govtandfonline.comnih.govroquette.com |

| Superoxide Radical (O2•−) | Low to negligible roquette.com |

Cryoprotective Mechanisms of this compound in Biological and Pharmaceutical Systems

This compound is utilized as a cryoprotectant in the freeze-drying (lyophilization) of pharmaceutical formulations, particularly for stabilizing proteins and other biological materials. umn.eduresearchgate.net Its cryoprotective effects are attributed to several proposed mechanisms that help to mitigate the stresses associated with freezing and drying. umn.edu A key condition for this compound to act as a cryoprotectant is that it must remain in an amorphous (non-crystalline) state during the freezing process. umn.edu

The water replacement hypothesis posits that during the drying process, cryoprotectants like this compound can replace the water molecules that form a hydration shell around proteins and other macromolecules. umn.edu This is achieved through hydrogen bonding between the hydroxyl groups of this compound and the polar groups on the surface of the protein. By substituting for the essential water molecules, this compound helps to maintain the native conformation of the protein and prevent its denaturation during dehydration. umn.edu

According to the glass formation hypothesis, cryoprotectants can form a highly viscous, amorphous glassy matrix during freezing. researchgate.net This glassy state entraps the biological molecules, restricting their mobility and preventing them from unfolding or aggregating. umn.eduresearchgate.net While this compound has a tendency to crystallize, under certain conditions, such as rapid freezing or in the presence of crystallization inhibitors, it can be retained in an amorphous state, contributing to the formation of a protective glassy matrix. umn.edunih.gov

The water entrapment theory suggests that certain cryoprotectants can structure water molecules in a way that inhibits the formation of damaging ice crystals. While not a primary mechanism attributed to this compound, its presence can influence the crystallization behavior of water. It is important to note that the crystallization of this compound itself can generate mechanical stress and potentially destabilize biological structures, highlighting the importance of maintaining it in an amorphous state for effective cryoprotection. nih.govresearchgate.net

Mechanisms of Ice Crystal Growth Inhibition

The role of this compound in inhibiting the growth and recrystallization of ice crystals is a critical aspect of its function as a cryoprotectant. While extensive research has been conducted on the inhibition of this compound's own crystallization, the precise molecular mechanisms by which it hinders the growth of ice crystals are understood through broader studies of polyols and their interactions at the ice-water interface. The primary mechanisms are believed to involve disruption of the ice lattice through hydrogen bonding and steric hindrance.

Detailed Research Findings

Research into the ice recrystallization inhibition (IRI) properties of polyols, including sugar alcohols like this compound, has provided valuable insights into their mechanism of action. Studies comparing various polyols have shown that for carbohydrate-based inhibitors, the IRI activity is closely related to the concentration of hydroxyl (-OH) groups. This suggests that the fundamental mechanism is rooted in the ability of these molecules to interact with the ice crystal surface via hydrogen bonding.

One proposed mechanism is the adsorption of this compound molecules onto the surface of nascent ice crystals. The hydroxyl groups on the this compound molecule can form hydrogen bonds with the water molecules in the ice lattice. This adsorption disrupts the regular, ordered addition of new water molecules to the crystal face, thereby slowing or halting its growth. The effectiveness of this inhibition is influenced by the stereochemistry of the polyol, as the spatial arrangement of its hydroxyl groups determines how well it can fit into and interact with the specific crystal faces of ice.

Molecular dynamics simulations of similar polyols, such as glycerol (B35011), have shown that these molecules can competitively adsorb onto the ice crystal face, sometimes occupying the lattice sites of two or three water molecules. This competitive binding disrupts the symmetry of the ice crystal surface and physically obstructs the incorporation of new water molecules, thus inhibiting further growth. It is hypothesized that this compound acts through a similar mechanism, where its molecular structure allows for effective interaction with and disruption of the ice crystal lattice.

Furthermore, the presence of solutes like this compound in the unfrozen water fraction between ice crystals increases the viscosity of this solution. This increased viscosity reduces the diffusion of water molecules to the surface of the growing ice crystals, which is a critical step in the crystal growth process. By slowing down the movement of water molecules, this compound indirectly contributes to the inhibition of ice crystal growth.

The table below summarizes the key proposed mechanisms and the influential factors involved in the inhibition of ice crystal growth by polyols like this compound, based on available research.

| Mechanism of Inhibition | Key Influencing Factors | Supporting Evidence/Hypothesis |

| Competitive Adsorption | - Concentration of hydroxyl groups- Stereochemistry of the molecule | Polyol hydroxyl groups form hydrogen bonds with the ice lattice, disrupting the ordered addition of water molecules. jlu.edu.cn |

| Disruption of Ice Lattice | - Molecular size and shape | Adsorbed polyol molecules occupy water lattice sites, breaking the symmetry of the crystal face and preventing further growth. jlu.edu.cn |

| Increased Viscosity | - Solute concentration in the unfrozen phase | Higher concentration of polyols in the unfrozen water between ice crystals increases viscosity, slowing water molecule diffusion. nih.gov |

| Steric Hindrance | - Molecular structure and conformation | The physical presence of the polyol molecule at the ice-water interface blocks the access of water molecules to the crystal surface. |

It is important to note that while these mechanisms are well-supported for polyols in general, detailed molecular-level studies focusing specifically on the this compound-ice interface are limited. The collective evidence, however, strongly suggests that this compound's ability to inhibit ice crystal growth is a multifactorial process involving direct interaction with the ice surface and modification of the properties of the surrounding unfrozen water.

Mannitol in Material Science and Advanced Formulation Research

Mannitol's Role as an Excipient in Non-Clinical Formulations

This compound (B672) is extensively employed as an excipient in various non-clinical pharmaceutical formulations, contributing significantly to product stability, processability, and performance. nih.govdsmz.de

Function as a Bulking Agent in Lyophilized Preparations

In lyophilized (freeze-dried) preparations, this compound serves as a primary bulking agent, especially in formulations with low active pharmaceutical ingredient (API) concentrations, typically at most 1% weight/volume in the pre-lyophilization solution. blkcommodities.com Its role is crucial in providing structural integrity to the freeze-dried cake, preventing collapse and ensuring a uniform, acceptable appearance of the final product. dsmz.dewikipedia.org this compound's effectiveness as a bulking agent is largely attributed to its strong propensity to crystallize readily from aqueous solutions during the freeze-drying process. blkcommodities.comguidetopharmacology.org This crystallization property is vital for understanding the phase behavior of this compound during freezing and freeze-drying, which is critical for optimizing formulation and process parameters for lyophilized products. blkcommodities.com Furthermore, this compound acts as a cryoprotectant and stabilizer, safeguarding sensitive biological molecules, such as proteins and enzymes, from damage caused by ice crystal formation during the freezing stage of lyophilization. dsmz.deblkcommodities.com The physicochemical characteristics of this compound, including its non-hygroscopicity and high eutectic temperature, make it a preferred bulking agent compared to alternatives like glycine. wikipedia.org Three distinct anhydrous forms of this compound (α-, β-, and δ-mannitol), as well as this compound hemihydrate (MHH), have been identified in freeze-dried preparations. blkcommodities.com

Impact on Reconstitution Properties and Stability of Dried Formulations

Porosity of Freeze-Dried Products at Different this compound Concentrations wikipedia.org

| This compound Concentration (%) | Porosity (g/cm³) |

| 2.5 | 0.6442 ± 0.0013 |

| 5 | 0.6296 ± 0.0011 |

| 7.5 | 0.6132 ± 0.00048 |

| 10 | 0.5971 ± 0.0016 |

Conversely, the crystallization of this compound, especially when amorphous stabilizers are absent, can negatively affect protein stability by diminishing interactions between the protein and the excipient. fishersci.fimims.com Incomplete crystallization during the freezing step can also compromise the long-term stability of the product. wikipedia.org Despite these considerations, this compound generally exhibits excellent stability, resisting crystallization and contributing to the extended shelf life of drug formulations. nih.gov

Influence on Mechanical Properties and Tabletability of Formulations

To address these challenges, advanced manufacturing technologies have led to the development of new grades of this compound designed to enhance its performance as an excipient. These improved grades offer superior binding capabilities, quicker disintegration profiles, greater compressibility, and tighter particle size distribution ranges, thereby improving tabletability. fishersci.caparichemicals.com For instance, lyophilized this compound derived from lower concentrations has been shown to yield tablets with improved mechanical and dissolution properties. fishersci.be The polymorphic form of this compound also plays a crucial role in determining granule and tablet characteristics. The δ-polymorph of this compound, for example, offers excellent binding properties and increased compressibility, making it suitable for challenging formulations, particularly those processed via wet granulation. fishersci.bempg.de

Applications in Advanced Drug Delivery Systems (e.g., Osmotic-Controlled Release, Inhalation Carriers)

This compound's unique properties extend its utility to advanced drug delivery systems.

Osmotic-Controlled Release : this compound's osmotic characteristics are highly beneficial in osmotic-controlled release drug delivery systems. nih.gov In such systems, this compound acts as an osmotic agent within the drug reservoir, facilitating the controlled and sustained release of the active pharmaceutical ingredient over an extended period. nih.govsenescence.infonih.gov The osmotic pressure generated by this compound can be precisely tailored to achieve specific drug release profiles. nih.gov

Inhalation Carriers : this compound is also employed as a carrier in dry powder inhaler (DPI) formulations. nih.govmims.com Its inclusion in DPIs improves drug dispersion and lung deposition, ensuring efficient drug delivery throughout the respiratory system. nih.govmims.comdsmz.de For conditions like cystic fibrosis, inhaled this compound is known to enhance mucociliary clearance. nih.govecostore.comwikipedia.org The formation of a crystalline this compound structure during the freezing process can contribute to enhanced powder stability in DPIs. wikipedia.org Furthermore, the combined use of this compound with other excipients, such as leucine, has demonstrated enhanced stability and improved aerodynamic performance in nanocrystal-based dry powder inhalers. dsmz.de

This compound in Co-crystallization Research

Co-crystallization research involving this compound focuses on leveraging crystal engineering approaches to modify and enhance the physicochemical properties of pharmaceutical materials.

Methodologies for this compound Co-crystal Formation

Co-crystallization is a recognized strategy for improving the stability of moisture-sensitive drugs. fishersci.com this compound has been successfully co-crystallized with various compounds, notably with calcium chloride (CaCl₂). conicet.gov.arfishersci.se

Common methodologies employed for the formation of this compound co-crystals include:

Slurry Method : This technique involves suspending the components in a solvent, allowing for co-crystal nucleation and growth. conicet.gov.arfishersci.se

Solvent Evaporation Method : In this method, co-crystals are formed as the solvent evaporates from a solution containing the components. conicet.gov.arfishersci.se

Grinding in Solid State : Co-crystals can also be produced by grinding a mixture of crystalline starting materials in a solid state. This method is effective when the melting points of the constituent compounds are sufficiently close, typically less than approximately 30°C, and ideally less than 20°C. fishersci.ca This process can often be carried out at room temperature. fishersci.ca

Research has shown that co-crystallization of this compound with CaCl₂ results in a co-crystal (this compound·CaCl₂·2H₂O) that forms an infinite coordination network. fishersci.se This co-crystal exhibits improved tabletability compared to β-mannitol, demonstrating approximately a 2-fold increase in tensile strength and a 3-fold reduction in the minimum compaction pressure required to induce lamination. fishersci.se

Tabletability Improvement of this compound·CaCl₂·2H₂O Co-crystal vs. β-Mannitol fishersci.se

| Property | Improvement Factor (Co-crystal vs. β-Mannitol) |

| Tensile Strength | ~2-fold increase |

| Minimum Compaction Pressure for Lamination | ~3-fold increase |

Structural Analysis and Characterization of this compound Co-crystals

This compound is known to exist in multiple polymorphic forms (α, β, and δ) and a hemihydrate form, each possessing distinct solid-state properties such as dissolution, hygroscopicity, and compression characteristics mdpi.comgoogle.comresearchgate.net. The β-mannitol form is thermodynamically stable under ambient conditions, while α and δ forms are metastable but can be crystallized in large quantities and are durable mdpi.comgoogle.com. The control of these polymorphs is crucial as transitions between different solid-state arrangements can alter the material's properties for specific applications mdpi.com.

Co-crystallization, a technique that involves forming a crystalline material composed of two or more neutral molecules in a crystal lattice, is employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients without altering their chemical structure researchgate.netacs.org. Structural analysis of this compound co-crystals often involves techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (e.g., differential scanning calorimetry, DSC, and thermogravimetric analysis, TGA) researchgate.netresearchgate.netnih.gov.

For instance, a co-crystal of this compound with calcium chloride (CaCl₂) and water, forming this compound·CaCl₂·2H₂O, has been characterized. This co-crystal exhibits a metal-organic framework (MOF) structure where Ca²⁺ ions are linked by this compound molecules through an infinite coordination network researchgate.netnih.gov. The unit cell of this compound hemihydrate (C₆H₁₄O₆·0.5H₂O) crystallizes in space group P1 and contains two dissimilar D-mannitol molecules and one water molecule, forming a hydrogen bonding pattern distinct from anhydrous polymorphs researchgate.netnih.gov. Hirshfeld surface analysis and molecular dynamics simulations have been used to study this compound's crystal packing and solvation nature in different solvents, revealing a direct link between solution speciation and crystal structure rsc.org.

Modification of Material Properties through this compound Co-crystallization

Co-crystallization with this compound can significantly enhance various material properties, particularly mechanical properties, solubility, and stability researchgate.netacs.orgijper.org. The formation of co-crystals does not chemically alter the primary compound but can improve its physicochemical attributes researchgate.net.

A notable example is the this compound·CaCl₂·2H₂O co-crystal, which demonstrated improved tabletability compared to β-mannitol, showing approximately a 2-fold increase in tensile strength and a 3-fold reduction in lamination tendency researchgate.netnih.gov. This improvement is attributed to higher bonding strength resulting from stronger intermolecular interactions within the co-crystal structure researchgate.netnih.gov. The reduced lamination tendency is linked to lower in-die elastic recovery of the co-crystal compared to β-mannitol nih.gov.

This compound's non-hygroscopic nature and high solubility also make it an effective co-former for improving the solubility and dissolution rates of poorly soluble compounds spipharma.commdpi.com. It can be used in crystal-in-crystal solid dispersions to accelerate drug release, maintaining physical stability due to its crystalline nature spipharma.comacs.org. The ability of co-crystals to reduce lattice strength and enhance solvent affinity contributes to increased aqueous solubility ijper.org.

The mechanical properties of this compound itself, including its compressibility, are influenced by its polymorphic form. This compound modification III (δ-mannitol) exhibits superior compressibility compared to modification I (β-mannitol) and II (α-mannitol), making it advantageous for direct compression tableting mdpi.comgoogle.com. The variability in this compound's material attributes, such as primary crystal size and specific surface area, can significantly impact mechanical performance, including ejection force and residual radial die-wall stresses, which can lead to tablet defects like chipping during compression pharmaexcipients.com.

Table 1: Physicochemical Properties of D-Mannitol Polymorphs mdpi.com

| Property | β-Mannitol | δ-Mannitol | α-Mannitol |

| Stability | Stable | Metastable | Metastable |

| Compressibility | Good | Superior | Good |

| Hygroscopicity | Low | Low | Low |

| Melting Point (°C) | 166 | 159 | 165 |

| Dissolution Rate (relative) | Moderate | High | Moderate |

This compound as a Scaffold in Biomaterial Development